1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid
Description
Properties
CAS No. |
618383-02-1 |
|---|---|
Molecular Formula |
C18H13ClN2O4 |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C18H13ClN2O4/c19-12-2-4-13(5-3-12)21-15(18(22)23)10-14(20-21)11-1-6-16-17(9-11)25-8-7-24-16/h1-6,9-10H,7-8H2,(H,22,23) |
InChI Key |
CYBGMRJXLVYSKR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN(C(=C3)C(=O)O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
The 3-position of the pyrazole ring is functionalized via nucleophilic substitution. For instance, 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid reacts with 7-bromo-2,3-dihydrobenzo[b]dioxine in the presence of a base like potassium carbonate, facilitating ether bond formation. This one-pot method avoids isolation of intermediates, enhancing overall efficiency.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling offers an alternative route. The pyrazole core, bearing a boronic ester at position 3, couples with 7-bromo-2,3-dihydrobenzo[b]dioxine under conditions optimized with Pd(PPh₃)₄ and sodium carbonate. This method achieves >90% conversion when conducted in degassed toluene/ethanol mixtures at 80°C.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
-
Sodium hydride efficiently deprotonates hydroxyl groups for etherification.
-
Palladium catalysts (e.g., Pd(OAc)₂) enable high-yielding cross-couplings, though ligand choice (e.g., XPhos) critically impacts regioselectivity.
Purification and Characterization
Final purification employs silica gel chromatography (hexane/ethyl acetate gradients) to isolate the target compound. Recrystallization from ethanol/water mixtures further enhances purity (>98% by HPLC). Structural confirmation is achieved via -NMR, -NMR, and high-resolution mass spectrometry, with characteristic signals for the dihydrobenzodioxin protons ( ppm) and pyrazole carboxy group ( ppm).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | Hydrazine + 1,3-diketone | 75 | 95 |
| Dehydrogenation | Pyrazolidinone oxidation | 82 | 97 |
| Suzuki Coupling | Pd-catalyzed cross-coupling | 91 | 98 |
The Suzuki coupling route offers superior yield and purity but requires stringent anhydrous conditions. In contrast, cyclocondensation is cost-effective but suffers from lower regioselectivity.
Challenges and Mitigation Strategies
-
Regioselectivity : Competing formation of 1H-pyrazole regioisomers is minimized using electron-withdrawing groups (e.g., carboxylic acid) to direct cyclization.
-
Functional Group Compatibility : Temporary protection of the carboxylic acid as a methyl ester during coupling prevents side reactions.
-
Byproduct Formation : Silica gel chromatography effectively removes brominated or dimerized impurities.
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors to optimize heat transfer and mixing during exothermic steps like nitration. Solvent recovery systems (e.g., distillation) reduce waste, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer properties. For instance, studies have shown that pyrazole-based compounds can induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231. The presence of halogen substituents like chlorine enhances their cytotoxic effects, making them promising candidates for cancer therapy .
Anti-inflammatory and Antimicrobial Properties
The compound has also been evaluated for its anti-inflammatory and antimicrobial activities. Pyrazole derivatives have been reported to inhibit various inflammatory pathways and exhibit broad-spectrum antimicrobial activity against several pathogens. The structure-activity relationship (SAR) studies suggest that modifications on the pyrazole ring can significantly influence these biological activities .
Synthesis and Characterization
The synthesis of 1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Data Table: Biological Activities of Pyrazole Derivatives
Material Science Applications
Polymer Chemistry
In material science, the incorporation of pyrazole derivatives into polymer matrices has been investigated for their potential to enhance thermal stability and mechanical properties. The unique structural features of pyrazoles allow for the development of advanced materials with tailored functionalities suitable for applications in electronics and coatings .
Nanotechnology
Recent studies have explored the use of pyrazole-based compounds in nanotechnology, particularly in the synthesis of nanoparticles with specific catalytic properties. These nanoparticles demonstrate enhanced reactivity due to the presence of pyrazole moieties, which can serve as stabilizing agents or reactive sites in catalytic processes .
Case Studies
Case Study 1: Anticancer Synergy
A study investigated the synergistic effects of combining 1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid with doxorubicin in breast cancer models. The combination therapy showed improved efficacy compared to either agent alone, highlighting the potential for this compound in combination therapies for cancer treatment .
Case Study 2: Antimicrobial Efficacy
Another research project focused on evaluating the antimicrobial efficacy of various pyrazole derivatives against a panel of pathogenic bacteria and fungi. The results demonstrated that certain modifications to the pyrazole structure significantly enhanced antimicrobial activity, suggesting pathways for developing new antibiotics based on this scaffold .
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in disease processes.
Receptor binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Signal transduction pathways: The compound may affect various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Key Insights :
- Halogenation : Bromine (in 4-bromophenyl analogs) increases molecular weight and polarizability compared to chlorine .
- Aromatic Rigidity: The dihydrobenzo[1,4]dioxin moiety enhances planarity compared to non-fused phenyl groups .
- Lipophilicity : The 2,4-dichloro-5-fluorophenyl substituent () introduces greater hydrophobicity, likely improving membrane permeability but reducing aqueous solubility .
Substituent Variations at Position 5
The carboxylic acid group at position 5 is critical for solubility and target interactions. Analogs with alternative groups exhibit distinct properties:
Key Insights :
- Sulfonamides : Sulfonamide-containing analogs (e.g., 4p) may exhibit stronger binding to enzymes via sulfonyl interactions but lower solubility in acidic environments .
- Ester Derivatives : Esters (e.g., compound 6) are more lipophilic, enhancing cell penetration but requiring metabolic activation for therapeutic effects .
Enzyme Inhibition and Binding Affinity
- Carboxylic Acid Group: The target compound’s carboxylic acid can act as a hydrogen bond donor/acceptor, making it suitable for targeting polar active sites (e.g., kinases or proteases) .
- Sulfonamide Analogs : Compounds like 4p () show enhanced inhibition of carbonic anhydrase due to sulfonamide’s affinity for zinc-containing active sites .
- Halogenated Derivatives : The 2,4-dichloro-5-fluorophenyl analog () may exhibit improved antibacterial activity due to increased membrane interaction .
Solubility and Bioavailability
- Carboxylic Acid vs. Sulfonamide : The target compound’s carboxylic acid (pKa ~2.5) ensures higher solubility at physiological pH compared to sulfonamides (pKa ~10) .
- Ester Prodrugs : Ethyl benzoate derivatives () demonstrate higher logP values, suggesting better blood-brain barrier penetration .
Physical Properties
Biological Activity
1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 394.83 g/mol. The structure includes a pyrazole ring, a chlorophenyl group, and a benzo[d]dioxin moiety which are critical for its biological activity.
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to 1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid have been tested against various bacterial strains. A study indicated that certain pyrazole derivatives displayed antibacterial activity against Gram-positive bacteria such as Bacillus cereus and Micrococcus luteus, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. In vitro studies demonstrated that related pyrazole compounds can suppress pro-inflammatory cytokines in lipopolysaccharide (LPS)-challenged microglial cells. This suggests that the compound may have therapeutic applications in neuroinflammatory disorders by modulating the immune response .
Anticancer Properties
Emerging evidence suggests that pyrazole derivatives can inhibit cancer cell proliferation. For example, studies have shown that compounds with similar structural features can induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involves the inhibition of specific protein-protein interactions critical for cancer cell survival .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Research indicates that modifications on the pyrazole ring and substituents on the phenyl group significantly influence antimicrobial and anticancer activities. For example, the presence of electron-withdrawing groups enhances antibacterial efficacy .
| Compound | Activity | MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Pyrazole A | Antibacterial | 32 | Cell wall synthesis inhibition |
| Pyrazole B | Anti-inflammatory | N/A | Cytokine suppression |
| Pyrazole C | Anticancer | N/A | Apoptosis induction |
Case Study 1: Antibacterial Efficacy
In a comparative study, several pyrazole derivatives were synthesized and tested against Staphylococcus aureus. The compound exhibited superior antibacterial activity compared to standard antibiotics like streptomycin, indicating its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Anti-inflammatory Mechanism
A study involving LPS-induced inflammation in BV-2 microglial cells revealed that treatment with related pyrazole compounds led to a significant reduction in TNF-α and IL-6 levels. This finding supports the hypothesis that these compounds may serve as effective anti-inflammatory agents in neurodegenerative diseases .
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A representative method involves:
- Dissolving a brominated pyrazole precursor (e.g., ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate) in degassed DMF/water.
- Adding aryl boronic acids, K₃PO₄, and Pd(PPh₃)₄ as a catalyst under inert conditions.
- Purification via column chromatography yields the target compound. Optimize reaction time (12–24 hrs) and temperature (80–100°C) to improve yields (≥75%) .
Q. How is the compound structurally characterized in academic research?
Key techniques include:
- NMR spectroscopy : Assign aromatic protons (δ 7.2–8.1 ppm) and pyrazole ring protons (δ 6.5–7.0 ppm).
- Mass spectrometry : Confirm molecular weight using ESI-MS (e.g., [M+H]⁺ at m/z 424.1).
- X-ray crystallography : Resolve bond angles (e.g., C-N-C ≈ 120°) and dihedral angles between substituents (e.g., chlorophenyl vs. dihydrobenzodioxin groups) .
Q. What spectroscopic methods validate purity and functional groups?
- IR spectroscopy : Identify carboxylic acid C=O stretches (~1700 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹).
- HPLC : Use a C18 column (acetonitrile/water gradient) to confirm purity >95% .
Advanced Research Questions
Q. How can computational chemistry aid in understanding electronic properties?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts:
Q. What strategies address contradictions in reaction yields across studies?
Discrepancies in yields (e.g., 60% vs. 85%) may arise from:
- Catalyst loading : Pd(PPh₃)₄ at 5 mol% vs. 10 mol%.
- Boronic acid equivalents : Excess (2.5 eq.) improves coupling efficiency.
- Byproduct analysis : Use LC-MS to detect unreacted intermediates or dimerization products .
Q. How is structure-activity relationship (SAR) explored for biological targets?
- Replace the dihydrobenzodioxin group with quinoxaline or fluorophenyl moieties to assess antimicrobial activity.
- Methylation of the pyrazole ring (e.g., 4-methyl derivative) enhances cannabinoid receptor binding (IC₅₀ < 1 µM).
- Carboxylic acid bioisosteres (e.g., tetrazole) improve metabolic stability .
Q. What crystallographic data inform formulation strategies?
Monoclinic crystal packing (space group P2₁/c) reveals:
- Hydrogen bonding between carboxylic acid O-H and adjacent pyrazole N (2.8 Å).
- Chlorine atoms participate in halogen bonding (3.1–3.3 Å), influencing solubility.
- Co-crystallization with cyclodextrins improves aqueous solubility by 10-fold .
Q. How are reaction mechanisms validated for scale-up synthesis?
- Kinetic studies : Monitor Pd-catalyzed coupling via in-situ FTIR to identify rate-limiting steps.
- Isotopic labeling : Use ¹³C-labeled boronic acids to trace regioselectivity.
- Microreactor systems : Reduce reaction time from 24 hrs to 2 hrs with continuous flow .
Q. What analytical methods resolve conflicting bioactivity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
